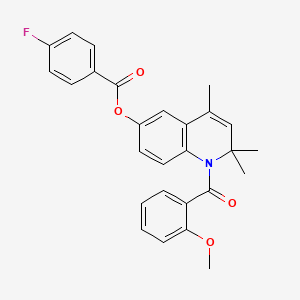

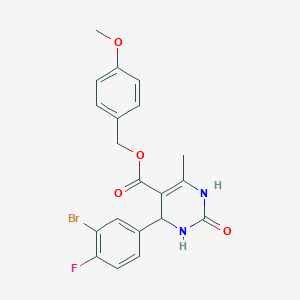

(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Metil-4-nitrofenil)(2-metilpiperidin-1-il)metanona es un compuesto orgánico que pertenece a la clase de las cetonas aromáticas. Presenta un anillo fenilo sustituido con un grupo nitro y un grupo metilo, así como un anillo piperidina sustituido con un grupo metilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (3-Metil-4-nitrofenil)(2-metilpiperidin-1-il)metanona generalmente implica los siguientes pasos:

Nitración de 3-metilfenilo: La materia prima, 3-metilfenilo, se nitroa utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico para introducir el grupo nitro en la posición 4.

Formación de la cetona: El producto nitrado se somete entonces a una acilación de Friedel-Crafts utilizando cloruro de acetilo y cloruro de aluminio para formar la cetona correspondiente.

Introducción del anillo piperidina: El paso final implica la reacción de la cetona con 2-metilpiperidina en presencia de una base como el hidruro de sodio para formar (3-Metil-4-nitrofenil)(2-metilpiperidin-1-il)metanona.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo piperidina, lo que lleva a la formación de derivados N-óxido.

Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, lo que permite una mayor funcionalización.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) para la N-oxidación.

Reducción: Gas hidrógeno con paladio sobre carbón (Pd/C) o polvo de hierro con ácido clorhídrico para la reducción del nitro.

Sustitución: Agentes halogenantes como el bromo o agentes clorantes para la sustitución aromática electrófila.

Principales productos:

Oxidación: Derivados N-óxido.

Reducción: Derivados amino.

Sustitución: Compuestos aromáticos halogenados.

Análisis De Reacciones Químicas

Types of Reactions

2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, or SnCl2 in HCl.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: KMnO4 or other strong oxidizing agents.

Major Products

Reduction: 2-METHYL-1-(3-METHYL-4-AMINOBENZOYL)PIPERIDINE.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids.

Aplicaciones Científicas De Investigación

(3-Metil-4-nitrofenil)(2-metilpiperidin-1-il)metanona tiene varias aplicaciones en la investigación científica:

Química médica: Se investiga su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente aquellos dirigidos al sistema nervioso central.

Ciencia de materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Estudios biológicos: Se utiliza en estudios para comprender las interacciones entre moléculas pequeñas y macromoléculas biológicas, como proteínas y ácidos nucleicos.

Mecanismo De Acción

El mecanismo de acción de (3-Metil-4-nitrofenil)(2-metilpiperidin-1-il)metanona depende de su aplicación específica. En química médica, puede actuar uniéndose a receptores o enzimas específicos, modulando su actividad. El grupo nitro puede participar en reacciones redox, mientras que el anillo piperidina puede interactuar con bolsillos hidrofóbicos en las proteínas, lo que influye en la actividad biológica general del compuesto.

Compuestos similares:

(3-Metil-4-nitrofenil)(2-metilpiperidin-1-il)metanol: Estructura similar pero con un grupo hidroxilo en lugar de una cetona.

(3-Metil-4-nitrofenil)(2-metilpiperidin-1-il)etanona: Estructura similar pero con un grupo etilo en lugar de un grupo metileno.

Unicidad: (3-Metil-4-nitrofenil)(2-metilpiperidin-1-il)metanona es única debido a la combinación de sus porciones aromática cetona y piperidina, que confieren propiedades químicas y biológicas distintas. La presencia de grupos tanto dadores de electrones como atractores de electrones en el anillo aromático permite una reactividad versátil y un potencial para diversas aplicaciones.

Comparación Con Compuestos Similares

Similar Compounds

2-METHYL-1-(4-NITROBENZOYL)PIPERIDINE: Similar structure but with the nitro group at the 4-position.

3,5-DIMETHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE: Contains additional methyl groups on the piperidine ring.

Uniqueness

2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-4-nitrobenzoyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.

Propiedades

Fórmula molecular |

C14H18N2O3 |

|---|---|

Peso molecular |

262.30 g/mol |

Nombre IUPAC |

(3-methyl-4-nitrophenyl)-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C14H18N2O3/c1-10-9-12(6-7-13(10)16(18)19)14(17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |

Clave InChI |

XWHONZZQWRISGH-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)

![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)

![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B11635532.png)

![3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole](/img/structure/B11635534.png)

![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)

![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)